

# Application Notes and Protocols: Enzymatic Incorporation of TNA Triphosphates

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## Compound of Interest

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue (XNA) with a simplified threose sugar backbone, making it a subject of great interest in synthetic biology, diagnostics, and therapeutics.[1][2] Its backbone is resistant to nuclease degradation, a highly desirable property for the development of biostable aptamers and other nucleic acid-based drugs.[3][4] The ability to synthesize TNA enzymatically using DNA polymerases is crucial for generating TNA libraries for in vitro selection (SELEX) and for site-specific incorporation of TNA monomers into DNA or RNA, thereby creating chimeric oligonucleotides with enhanced properties.[5][6][7]

These notes provide an overview of the polymerases capable of incorporating  $\alpha$ -L-threofuranosyl nucleoside triphosphates (tNTPs), quantitative data on their performance, and detailed protocols for common experimental procedures.

## Key Polymerases for TNA Synthesis

While most DNA polymerases are unable to efficiently utilize tNTPs, several have been identified and engineered that show significant activity.

- **Terminator DNA Polymerase:** A variant of the 9°N DNA polymerase, Terminator is currently one of the most efficient and versatile enzymes for DNA-templated TNA synthesis.

[8][9][10][11] It can synthesize TNA oligomers of at least 80 nucleotides in length and is a key tool for creating TNA libraries.[12]

- Deep Vent (exo-) DNA Polymerase: This thermophilic polymerase is also capable of significant TNA synthesis, although its efficiency can be lower than that of Terminator.[1] It was one of the first polymerases identified with this capability.
- Terminal deoxynucleotidyl Transferase (TdT): TdT catalyzes the untemplated addition of tNTPs to the 3'-terminus of a DNA strand.[5][6][13] This is particularly useful for creating DNA-TNA chimeras to protect DNA nanostructures from exonuclease digestion.[5][6]
- Other Polymerases: Other enzymes like Bst DNA Polymerase I and HIV Reverse Transcriptase show some ability to incorporate tNTPs, but with lower efficiency compared to Terminator and Deep Vent (exo-).[1]

## Quantitative Data: Polymerase Performance

The efficiency of tNTP incorporation varies significantly between polymerases and even between different tNTP bases. The following tables summarize key kinetic parameters for the single incorporation of tNTPs opposite a DNA template.

Table 1: Steady-State Kinetic Parameters for Single tTTP Incorporation

Polymerase	Substrate	K <sub>m</sub> (μM)	V <sub>max</sub> (%/min)	Catalytic Efficiency (V <sub>max</sub> /K <sub>m</sub> ) (%·min <sup>-1</sup> ·M <sup>-1</sup> )
Bst pol I	dTTP	0.31	0.4	1.3 x 10 <sup>6</sup>
tTTP	95	0.022	2.3 x 10 <sup>2</sup>	
Deep Vent (exo-)	dTTP	0.52	0.26	5.0 x 10 <sup>5</sup>
tTTP	42	0.21	5.0 x 10 <sup>3</sup>	
HIV RT	dTTP	0.22	0.71	3.2 x 10 <sup>6</sup>
tTTP	20	0.081	4.1 x 10 <sup>3</sup>	

Data sourced

from

reference[1].

Assays were

performed by

extending a DNA

primer on a DNA

template.

Table 2: Catalytic Efficiency (V<sub>max</sub>/K<sub>M</sub>) for Single Nucleotide Incorporation by Deep Vent (exo-)

Substrate	Template Base	Catalytic Efficiency ( $\text{min}^{-1} \cdot \mu\text{M}^{-1}$ )
dATP	T	1.8
tATP	T	0.012
dCTP	G	0.28
tCTP	G	0.0031
dGTP	C	0.24
tGTP	C	0.0083
dTTP	A	1.5
tTTP	A	0.076

Data sourced from reference[9]. The loss in catalytic efficiency for tNTPs is primarily due to higher  $K_M$  values.

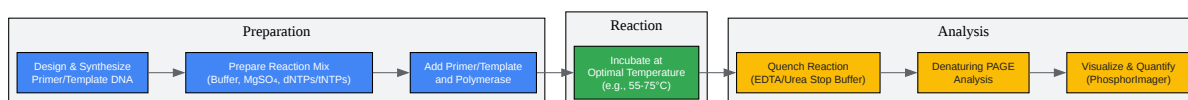
Table 3: Comparison of Catalytic Efficiency for Terminator vs. Deep Vent (exo-)

Substrate	Polymerase	Catalytic Efficiency (V <sub>max</sub> /K <sub>M</sub> ) (min <sup>-1</sup> ·μM <sup>-1</sup> )	Improvement Factor
tATP	Deep Vent (exo-)	0.012	-
Terminator	0.82	68x	
tCTP	Deep Vent (exo-)	0.0031	-
Terminator	0.62	200x	
tGTP	Deep Vent (exo-)	0.0083	-
Terminator	0.14	17x	
tTTP	Deep Vent (exo-)	0.076	-
Terminator	1.3	17x	

Data sourced from reference[8]. This highlights the significant improvement in tNTP incorporation by Terminator polymerase.

## Experimental Workflows and Diagrams

Visualizing the experimental process is key to understanding and executing the protocols.



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Caption: Workflow for a typical TNA primer extension assay.

Caption: Conceptual diagram of tNTP incorporation by a polymerase.

## Protocols

### Protocol 1: Single TNA Nucleotide Incorporation Assay

This protocol is designed to measure the efficiency of incorporating a single tNTP onto a DNA primer annealed to a DNA template.

#### 5.1 Materials:

- 5X Polymerase Reaction Buffer (e.g., 100 mM Tris-HCl pH 8.8, 50 mM KCl, 10 mM MgSO<sub>4</sub>)
- 5'-radiolabeled DNA primer (e.g., with <sup>32</sup>P)
- DNA template oligonucleotide
- Terminator or Deep Vent (exo-) DNA Polymerase
- tNTP stock solution (e.g., 10 mM)
- dNTP stock solution (for controls)
- Stop/Loading Buffer (e.g., 8 M Urea, 20 mM EDTA, 1x TBE, bromophenol blue)
- Nuclease-free water

#### 5.2 Procedure:

- Primer-Template Annealing:
  - In a microcentrifuge tube, mix 2.5 µL of 10 µM 5'-radiolabeled primer and 2.5 µL of 12.5 µM DNA template.
  - Add 19.5 µL of 1X reaction buffer.
  - Heat to 95°C for 3 minutes, then cool slowly to room temperature over 30 minutes. This creates a 250 nM primer-template complex.[\[1\]](#)

- Reaction Setup:
  - Prepare a master mix. For a 10  $\mu$ L final reaction volume, pre-warm 5  $\mu$ L of the annealed primer-template complex at the desired reaction temperature (e.g., 55°C) for 2 minutes.[\[1\]](#)
  - Prepare a separate tube containing 5  $\mu$ L of a 2X concentration of the desired tNTP or dNTP in 1X reaction buffer.[\[1\]](#)
- Initiation and Incubation:
  - To initiate the reaction, add the 5  $\mu$ L of 2X tNTP/dNTP solution to the 5  $\mu$ L of pre-warmed primer-template complex.
  - Immediately add the polymerase (e.g., 1-2.5 nM final concentration).[\[1\]](#)
  - Incubate at the optimal temperature for the polymerase (e.g., 55°C for Terminator) for a defined time course (e.g., 1, 5, 10, 20 minutes).[\[1\]](#)
- Quenching:
  - Stop the reaction by adding 10  $\mu$ L of Stop/Loading Buffer.[\[1\]](#)
- Analysis:
  - Heat the quenched reactions at 95°C for 5 minutes.
  - Load the samples onto a 20% denaturing polyacrylamide gel.
  - Run the gel until the dye front reaches the bottom.
  - Visualize the bands using a phosphorimager and quantify the percentage of extended primer at each time point to determine reaction rates.[\[1\]](#)

## Protocol 2: Template-Dependent TNA Polymerization

This protocol is for synthesizing a longer TNA strand from a DNA template.

### 5.1 Materials:

- Terminator DNA Polymerase and its corresponding buffer (e.g., 1.1X ThermoPol Buffer).  
[\[12\]](#)
- DNA Primer and DNA Template
- All four tNTPs (tATP, tCTP, tGTP, tTTP) at desired concentrations (e.g., 2-60  $\mu\text{M}$ ).[\[12\]](#)
- Optional:  $\text{MnCl}_2$  (can improve efficiency but may reduce fidelity).[\[8\]](#)[\[10\]](#)[\[11\]](#)
- Tth pyrophosphatase (to prevent pyrophosphate inhibition).[\[12\]](#)
- Stop/Loading Buffer

## 5.2 Procedure:

- Reaction Setup:
  - In a PCR tube, prepare the following reaction mix on ice (20  $\mu\text{L}$  total volume):
    - 2.2  $\mu\text{L}$  10X ThermoPol Buffer
    - 1  $\mu\text{L}$  1  $\mu\text{M}$  DNA Primer
    - 1  $\mu\text{L}$  2  $\mu\text{M}$  DNA Template
    - Variable volume of tNTP mix (final concentrations: 60  $\mu\text{M}$  tDTP, 60  $\mu\text{M}$  tTTP, 18  $\mu\text{M}$  tCTP, 2  $\mu\text{M}$  tGTP).[\[12\]](#)
    - 0.5  $\mu\text{L}$  Tth pyrophosphatase (1 U).[\[12\]](#)
    - Optional: 0.25  $\mu\text{L}$  100 mM  $\text{MnCl}_2$  (for 1.25 mM final concentration).[\[10\]](#)
    - Nuclease-free water to 19.5  $\mu\text{L}$ .
- Initiation and Incubation:
  - Add 0.5  $\mu\text{L}$  of Terminator DNA Polymerase (0.5 U).[\[12\]](#)
  - Mix gently and centrifuge briefly.



- Incubate in a thermocycler at 55°C or 75°C. Reaction time can vary from 1 to 24 hours depending on the desired length and efficiency.[12] For high fidelity, shorter reaction times are recommended.[12]
- Quenching and Analysis:
  - Stop the reaction by adding 20 µL of Stop/Loading Buffer.
  - Analyze the products using denaturing polyacrylamide gel electrophoresis (PAGE) as described in Protocol 1. The full-length TNA product can be gel-purified for downstream applications.

## Applications and Future Directions

The enzymatic synthesis of TNA is a cornerstone for its application in biotechnology.

- Therapeutic and Diagnostic Aptamers: TNA's inherent nuclease resistance makes it an ideal candidate for developing therapeutic aptamers that can circulate in the body for longer periods.[3][4]
- Biostable Nanostructures: Capping DNA origami and other nanostructures with TNA protects them from degradation, enhancing their utility for in-vivo applications like drug delivery.[5][6][7]
- Expanding the Genetic Alphabet: Modified tNTPs, such as fluorescent analogues, can be incorporated to expand the chemical diversity of TNA, enabling new functionalities.[3][14]

Ongoing research focuses on engineering more efficient and higher-fidelity polymerases to allow for the synthesis of longer and more complex TNA molecules, which will further unlock the potential of this promising synthetic genetic polymer.[4]

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